An In-depth Technical Guide to 2-Phenylethanethioamide (CAS 645-54-5)
An In-depth Technical Guide to 2-Phenylethanethioamide (CAS 645-54-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenylethanethioamide (CAS 645-54-5), a versatile thioamide compound with applications in organic synthesis and potential biological activities. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Willgerodt-Kindler reaction, and discusses its known and potential biological significance. Furthermore, this guide includes protocols for its characterization and quantification using modern analytical techniques and visualizes key chemical transformations and potential biological pathways.
Chemical and Physical Properties
2-Phenylethanethioamide, also known as benzeneethanethioamide, is a sulfur-containing organic compound. The presence of the thioamide functional group imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds and other sulfur-containing molecules.[1]
Table 1: Chemical and Physical Properties of 2-Phenylethanethioamide
| Property | Value | Reference(s) |
| CAS Number | 645-54-5 | [1] |
| Molecular Formula | C₈H₉NS | [1] |
| Molecular Weight | 151.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 96-98 °C | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |
| SMILES | S=C(N)Cc1ccccc1 | [1] |
| InChI | InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | [1] |
Synthesis
The synthesis of 2-Phenylethanethioamide can be achieved through various methods, with the Willgerodt-Kindler reaction being a prominent and effective approach. This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide.
Experimental Protocol: Willgerodt-Kindler Reaction
This protocol is adapted from established methodologies for the Willgerodt-Kindler reaction.
Materials:
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Phenylacetone (1-phenyl-2-propanone)
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Sulfur powder
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Morpholine
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Dioxane (solvent)
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Hydrochloric acid (HCl)
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Sodium chloride (NaCl) solution, saturated
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetone (1 equivalent), sulfur powder (2.5 equivalents), and morpholine (2.5 equivalents) in dioxane.
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Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing 1 M hydrochloric acid and ethyl acetate.
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Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 2-phenylethanethioamide.
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Diagram 1: Synthesis of 2-Phenylethanethioamide via Willgerodt-Kindler Reaction
Caption: Synthesis of 2-Phenylethanethioamide.
Biological Activity and Potential Applications
While specific biological data for 2-Phenylethanethioamide is limited, the broader class of thioamides exhibits a wide range of pharmacological activities. Thioamides are known to possess antibacterial, antifungal, and anticancer properties. The sulfur atom in the thioamide group can interact with biological macromolecules, leading to various cellular effects.
Derivatives of the structurally related compound, 2-phenylethanol, have shown bacteriostatic activity, which is correlated with their ability to disrupt bacterial membranes. It is plausible that 2-Phenylethanethioamide could exhibit similar antimicrobial properties.
Table 2: Potential Biological Activities of Thioamide-Containing Compounds
| Activity | Description | Reference(s) |
| Antimicrobial | Thioamide derivatives have shown efficacy against various bacterial and fungal strains. | |
| Anticancer | Certain thioamides have demonstrated cytotoxic effects against cancer cell lines. | |
| Enzyme Inhibition | The thioamide moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes. |
Further research is required to fully elucidate the specific biological targets and mechanisms of action of 2-Phenylethanethioamide.
Diagram 2: Potential Workflow for Biological Activity Screening
Caption: Biological activity screening workflow.
Analytical Characterization
The identity and purity of 2-Phenylethanethioamide can be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Table 3: Spectroscopic Data for 2-Phenylethanethioamide
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl group, and the thioamide protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon. |
| FTIR (cm⁻¹) | Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C bending. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 2-Phenylethanethioamide and for quantitative analysis.
Experimental Protocol: HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Standard Preparation: Prepare a stock solution of 2-Phenylethanethioamide in acetonitrile and perform serial dilutions to create a calibration curve.
Diagram 3: Analytical Workflow for Characterization
Caption: Analytical characterization workflow.
Conclusion
2-Phenylethanethioamide is a valuable chemical entity with established utility in synthetic chemistry and significant potential for applications in drug discovery and development. This guide provides foundational knowledge and detailed protocols to facilitate further research into this compound. The exploration of its biological activities, particularly in the areas of antimicrobial and anticancer research, represents a promising avenue for future investigations. The analytical methods outlined herein will be instrumental in ensuring the quality and integrity of such research.
